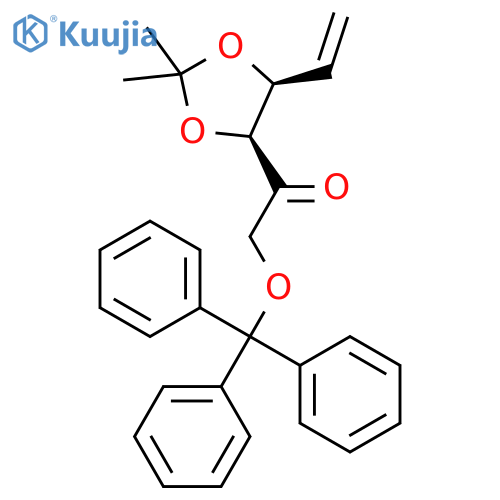Cas no 681853-96-3 (L-erythro-Hex-5-en-2-ulose,5,6-dideoxy-3,4-O-(1-methylethylidene)-1-O-(triphenylmethyl)-)
L-erythro-Hex-5-en-2-ulose,5,6-dideoxy-3,4-O-(1-methylethylidene)-1-O-(triphenylmethyl)- は、高度に保護された糖誘導体であり、有機合成において重要な中間体として利用されます。3,4位のアセトニド保護基と1位のトリチル基により、選択的な反応性が確保されており、グリコシル化反応や複雑な糖鎖構築に適しています。5,6-ジデオキシ構造と5位の二重結合は、さらなる修飾のための反応点を提供し、医薬品や天然物合成における多様な応用が可能です。この化合物の立体特異性と安定性は、精密な糖化学反応において特に優位性を持ちます。

681853-96-3 structure
商品名:L-erythro-Hex-5-en-2-ulose,5,6-dideoxy-3,4-O-(1-methylethylidene)-1-O-(triphenylmethyl)-
CAS番号:681853-96-3
MF:C28H28O4
メガワット:428.519528388977
MDL:MFCD13184742
CID:832595
PubChem ID:11189560
L-erythro-Hex-5-en-2-ulose,5,6-dideoxy-3,4-O-(1-methylethylidene)-1-O-(triphenylmethyl)- 化学的及び物理的性質
名前と識別子
-
- L-erythro-Hex-5-en-2-ulose, 5,6-dideoxy-3,4-O-(1-methylethylidene)-1-O-(triphenylmethyl)-
- L-ERYTHRO-HEX-5-EN-2-ULOSE, 5,6-DIDEOXY-3,4-O-(1-METHYLETHYLIDENE)-1-O-(TRIPHENYLMETHYL)- (9CI)
- 1-[(4S,5S)-5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]-2-trityloxyethanone
- AKOS037649999
- 681853-96-3
- 1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanone
- YOYUDDUZWMEVTR-IZZNHLLZSA-N
- C12030
- MFCD13184742
- SCHEMBL4406511
- 1-((4S,5S)-2,2-Dimethyl-5-vinyl-[1,3]dioxolan-4-yl)-2-trityloxy-ethanone
- CS-B0367
- CS-14047
- L-erythro-Hex-5-en-2-ulose,5,6-dideoxy-3,4-O-(1-methylethylidene)-1-O-(triphenylmethyl)-
-
- MDL: MFCD13184742
- インチ: InChI=1S/C28H28O4/c1-4-25-26(32-27(2,3)31-25)24(29)20-30-28(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h4-19,25-26H,1,20H2,2-3H3/t25-,26+/m0/s1
- InChIKey: YOYUDDUZWMEVTR-IZZNHLLZSA-N
- ほほえんだ: C=C[C@H]1[C@@H](C(=O)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC(C)(C)O1
計算された属性
- せいみつぶんしりょう: 428.19875937g/mol
- どういたいしつりょう: 428.19875937g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 32
- 回転可能化学結合数: 8
- 複雑さ: 578
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.4
- トポロジー分子極性表面積: 44.8Ų
L-erythro-Hex-5-en-2-ulose,5,6-dideoxy-3,4-O-(1-methylethylidene)-1-O-(triphenylmethyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D766637-100mg |
L-erythro-Hex-5-en-2-ulose, 5,6-dideoxy-3,4-O-(1-Methylethylidene)-1-O-(triphenylMethyl)- (9CI) |
681853-96-3 | 95% | 100mg |
$265 | 2024-06-06 | |
| eNovation Chemicals LLC | D766637-250mg |
L-erythro-Hex-5-en-2-ulose, 5,6-dideoxy-3,4-O-(1-Methylethylidene)-1-O-(triphenylMethyl)- (9CI) |
681853-96-3 | 95% | 250mg |
$445 | 2024-06-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058042-100mg |
1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(trityloxy)ethanone |
681853-96-3 | 98% | 100mg |
¥9480.00 | 2024-05-04 | |
| eNovation Chemicals LLC | D766637-5g |
L-erythro-Hex-5-en-2-ulose, 5,6-dideoxy-3,4-O-(1-Methylethylidene)-1-O-(triphenylMethyl)- (9CI) |
681853-96-3 | 95% | 5g |
$2605 | 2024-06-06 | |
| Aaron | AR00FCP7-5g |
L-erythro-Hex-5-en-2-ulose, 5,6-dideoxy-3,4-O-(1-Methylethylidene)-1-O-(triphenylMethyl)- (9CI) |
681853-96-3 | 95% | 5g |
$2361.00 | 2023-12-14 | |
| A2B Chem LLC | AH15199-100mg |
L-erythro-Hex-5-en-2-ulose, 5,6-dideoxy-3,4-O-(1-Methylethylidene)-1-O-(triphenylMethyl)- (9CI) |
681853-96-3 | 95% | 100mg |
$196.00 | 2024-04-19 | |
| Aaron | AR00FCP7-250mg |
L-erythro-Hex-5-en-2-ulose, 5,6-dideoxy-3,4-O-(1-Methylethylidene)-1-O-(triphenylMethyl)- (9CI) |
681853-96-3 | 95% | 250mg |
$399.00 | 2023-12-14 | |
| Aaron | AR00FCP7-2g |
L-erythro-Hex-5-en-2-ulose, 5,6-dideoxy-3,4-O-(1-Methylethylidene)-1-O-(triphenylMethyl)- (9CI) |
681853-96-3 | 95% | 2g |
$1478.00 | 2023-12-14 | |
| Aaron | AR00FCP7-500mg |
L-erythro-Hex-5-en-2-ulose, 5,6-dideoxy-3,4-O-(1-Methylethylidene)-1-O-(triphenylMethyl)- (9CI) |
681853-96-3 | 95% | 500mg |
$566.00 | 2023-12-14 | |
| eNovation Chemicals LLC | D766637-5g |
L-erythro-Hex-5-en-2-ulose, 5,6-dideoxy-3,4-O-(1-Methylethylidene)-1-O-(triphenylMethyl)- (9CI) |
681853-96-3 | 95% | 5g |
$3720 | 2025-02-18 |
L-erythro-Hex-5-en-2-ulose,5,6-dideoxy-3,4-O-(1-methylethylidene)-1-O-(triphenylmethyl)- 関連文献
-
Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090
681853-96-3 (L-erythro-Hex-5-en-2-ulose,5,6-dideoxy-3,4-O-(1-methylethylidene)-1-O-(triphenylmethyl)-) 関連製品
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:681853-96-3)L-erythro-Hex-5-en-2-ulose,5,6-dideoxy-3,4-O-(1-methylethylidene)-1-O-(triphenylmethyl)-

清らかである:99%
はかる:250mg
価格 ($):164